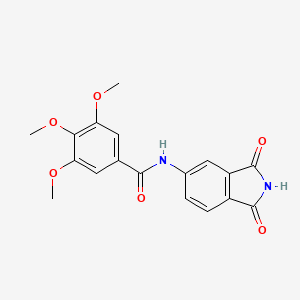

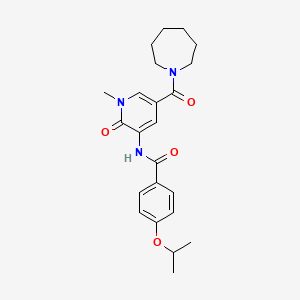

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of isoindole derivatives, which have been shown to exhibit various biological activities.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Chemical Synthesis and Antimicrobial Properties : Research demonstrates the synthesis of derivatives involving N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide through condensation and further reactions leading to pyrazole derivatives. These compounds exhibited promising antibacterial activities, suggesting their potential as antimicrobials (Patel & Dhameliya, 2010).

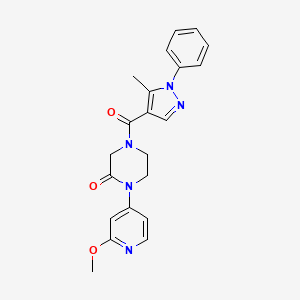

Metal Complexes and Biological Studies : Another study explored the creation of metal complexes with this compound derivatives, showing good bacterial activities. This highlights its utility in developing new antibacterial agents (Alkam et al., 2015).

Advanced Applications

Catalysis and Chemical Reactions : The compound has been utilized in Rhodium(III)-catalyzed chemodivergent annulations, indicating its role in facilitating complex chemical transformations (Xu et al., 2018).

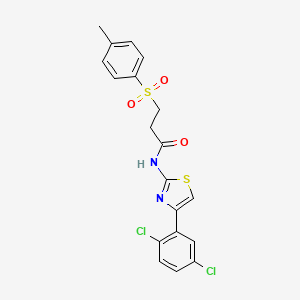

Antitumor Activity : A related compound, trimidox, which shares structural similarities with this compound, has shown potent inhibition of ribonucleotide reductase, suggesting potential for chemotherapy applications (Szekeres et al., 2004).

Memory Enhancement Potential : Compounds derived from this compound have been investigated for their potential as memory enhancers, with some derivatives showing significant acetylcholinesterase-inhibiting activity (Piplani et al., 2018).

Apoptosis Induction in Cancer Therapy : Research into N′-(2-oxoindolin-3-ylidene)benzohydrazides, related to the core structure of interest, revealed apoptosis-inducing properties in cancer cells, further underscoring the compound's relevance in medicinal chemistry (Sirisoma et al., 2009).

Mécanisme D'action

Target of Action

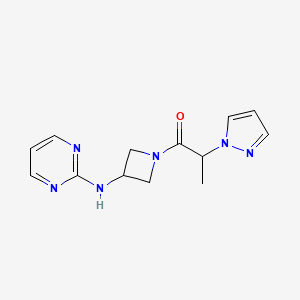

The primary target of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is the dengue virus (DENV) envelope (E) protein . The E protein plays a crucial role in the viral life cycle, including host cell attachment, fusion, and viral assembly.

Mode of Action

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide is a PROTAC (Proteolysis-Targeting Chimera) that targets the DENV E protein . It depletes intracellular E protein via a CRBN- and proteasome-dependent mechanism . This compound exhibits increased antiviral potency compared to the parental E inhibitor GNF-2 . It has a dual mode of action: inhibition of E’s function in viral entry and blocking of viral particle production due to a targeted protein degradation (TPD) mechanism .

Biochemical Pathways

The compound affects the protein degradation pathway in vivo . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated . The proteasome then recognizes and degrades the target protein .

Result of Action

The result of the compound’s action is the degradation of the DENV E protein , which leads to the inhibition of the virus’s ability to enter host cells and produce new viral particles . This results in a decrease in viral load and potentially the alleviation of disease symptoms.

Action Environment

The action of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the effectiveness of PROTACs can be affected by the expression levels of the E3 ligase and the target protein, as well as the presence of competing substrates . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound.

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(21)19-10-4-5-11-12(8-10)18(23)20-17(11)22/h4-8H,1-3H3,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLQDFSVGINENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2920305.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)